molecular formula C6H9N3O2 B6266359 5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 98197-29-6

5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6266359
CAS No.: 98197-29-6
M. Wt: 155.2
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Description

5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-5-oxide, while reduction can produce 5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine.

Scientific Research Applications

5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 6-amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the amino and ethyl groups at specific positions can enhance its interaction with biological targets and improve its pharmacokinetic properties.

Properties

CAS No.

98197-29-6

Molecular Formula

C6H9N3O2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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